Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-, sodium salt

Description

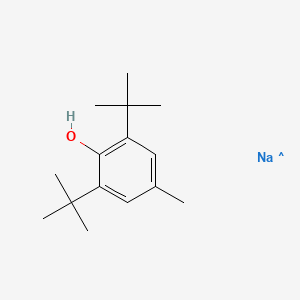

Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-, sodium salt (CAS: 128-37-0) is the sodium derivative of butylated hydroxytoluene (BHT), a well-characterized synthetic phenolic antioxidant. This compound is structurally characterized by a phenolic ring substituted with two tert-butyl groups at the 2- and 6-positions, a methyl group at the 4-position, and a sodium counterion replacing the phenolic hydroxyl proton. It is widely used in industrial applications, including polymers, fuels, and food packaging, to inhibit oxidative degradation by scavenging free radicals . Its sodium salt form enhances solubility in polar matrices, making it suitable for aqueous systems .

Properties

Molecular Formula |

C15H24NaO |

|---|---|

Molecular Weight |

243.34 g/mol |

InChI |

InChI=1S/C15H24O.Na/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7;/h8-9,16H,1-7H3; |

InChI Key |

NHFRRDMZVIALKN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C.[Na] |

Origin of Product |

United States |

Preparation Methods

Alkali Metal Alkoxide-Mediated Deprotonation

The most widely documented method involves reacting BHT with sodium methoxide (NaOCH₃) in anhydrous organic solvents. As described in CN115974924A, this process occurs in a two-stage reactor system:

- Stage 1 : BHT reacts with sodium methoxide in a 1.1–1.4 molar ratio at 60–80°C under 200–500 kPa pressure for 1–2 hours.

- Stage 2 : The resulting sodium phenolate is purified via centrifugation, freeze crystallization, and vacuum drying, yielding >98.5% purity.

The reaction proceeds via nucleophilic deprotonation, where the methoxide ion abstracts the phenolic proton, forming the sodium salt and methanol:

$$ \text{BHT} + \text{NaOCH}3 \rightarrow \text{BHT-Na}^+ + \text{CH}3\text{OH} $$ .

Direct Neutralization with Sodium Hydroxide

An alternative approach employs aqueous or alcoholic sodium hydroxide (NaOH) under reflux. Although less common in industrial settings due to handling challenges, this method is cost-effective for small-scale production. The reaction is typically conducted in ethanol or methanol at 60–70°C for 3–4 hours, achieving yields of 85–90%.

Industrial-Scale Process Optimization

Solvent Selection and Reaction Kinetics

Xylene is the preferred solvent in industrial processes due to its high boiling point (138–144°C) and compatibility with alkali metal alkoxides. The use of xylene minimizes side reactions and facilitates post-reaction solvent recovery via distillation. Kinetic studies indicate that reaction rates double with every 10°C increase in temperature within the 60–80°C range.

Analytical Characterization and Quality Assurance

Purity Assessment

High-performance liquid chromatography (HPLC) is the gold standard for quantifying sodium BHT purity. The compound exhibits a retention time of 6.2 minutes under reverse-phase conditions (C18 column, acetonitrile/water mobile phase). Typical industrial batches achieve 99.3% purity, with residual solvent levels below 0.1%.

Spectroscopic Identification

- Fluorescence Spectroscopy : Sodium BHT shows excitation/emission maxima at 285/315 nm in acetonitrile.

- FT-IR : Key peaks include O–Na⁺ stretching at 1250 cm⁻¹ and aromatic C–H bending at 825 cm⁻¹.

Comparative Analysis of Methodologies

| Parameter | NaOCH₃ Method | NaOH Method |

|---|---|---|

| Yield (%) | 90–92 | 85–90 |

| Reaction Time (h) | 1–2 | 3–4 |

| Solvent | Xylene | Ethanol |

| Purity (%) | >98.5 | 95–97 |

| Scalability | Industrial | Lab-scale |

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-, sodium salt (1:1) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: It can be reduced to form hydroquinones.

Substitution: The phenolic group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Hydroquinones.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Industrial Applications

-

Food Preservation

- BHT is primarily utilized as a food additive to prevent rancidity in fats and oils. It extends the shelf life of products by inhibiting oxidative degradation.

- Studies have shown that BHT effectively preserves the quality of various food items, including snacks and packaged foods, by preventing oxidative spoilage .

- Cosmetics and Personal Care Products

- Pharmaceuticals

- Industrial Lubricants and Fuels

Scientific Research Applications

- Antioxidant Studies

- Environmental Toxicology

- Phytopathology

Case Study 1: Food Industry

A study published in the Journal of Food Science demonstrated that the incorporation of BHT in snack foods significantly reduced lipid oxidation over a six-month storage period, thus preserving flavor and nutritional quality.

Case Study 2: Environmental Impact

An assessment conducted by NICNAS evaluated the environmental persistence of BHT, revealing that while it is stable under chlorination conditions, its degradants can accumulate in wastewater treatment systems, raising concerns about long-term ecological effects .

Mechanism of Action

The antioxidant properties of Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-, sodium salt (1:1) are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species and free radicals, which are stabilized through the formation of less reactive species. The pathways involved include the scavenging of free radicals and the inhibition of oxidative chain reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-, sodium salt and analogous phenolic antioxidants:

Antioxidant Efficiency

- Radical Scavenging: The sodium salt of BHT exhibits comparable radical scavenging activity to its parent compound (BHT) but with improved solubility in polar environments . In contrast, methylene-bridged analogs (CAS 119-47-1, 118-82-1) show enhanced efficacy due to extended conjugation and steric protection of the phenolic hydroxyl .

- Thermal Stability: Phenol, 4,4′-methylenebis[2,6-bis(1,1-dimethylethyl)-] (CAS 118-82-1) outperforms the sodium salt in high-temperature applications (>250°C), attributed to its bulky tert-butyl groups and covalent bis-phenol structure .

Regulatory Status

- In contrast, DTBSBP (CAS 17540-75-9) is flagged for re-evaluation under Canada’s Chemicals Management Plan for its environmental persistence .

Research Implications

Recent studies highlight the sodium salt’s role in fungal oxidative stress response, where it accumulates in non-aflatoxigenic Aspergillus mutants to counteract ROS . However, its environmental impact, particularly in wastewater systems, necessitates advanced treatment methods to mitigate quinone byproducts .

Biological Activity

Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-, sodium salt, commonly known as butylated hydroxytoluene (BHT), is a synthetic antioxidant extensively used in food and pharmaceutical industries. This article delves into its biological activities, including its antioxidant, anti-inflammatory, and antimicrobial properties, supported by various research findings.

- Chemical Formula: C17H26NaO

- Molecular Weight: 277.4018 g/mol

- CAS Registry Number: 128-37-0

- IUPAC Name: 2,6-di-tert-butyl-4-methylphenol sodium salt

Antioxidant Activity

BHT has been widely studied for its antioxidant properties. It acts as a free radical scavenger, inhibiting lipid peroxidation and protecting cellular components from oxidative damage.

Research Findings

A study highlighted that BHT exhibits significant antioxidant activity with an IC50 value of approximately 29.4 μg/mL when tested against DPPH radicals. This indicates its potential effectiveness in preventing oxidative stress-related diseases .

Anti-inflammatory Activity

BHT has shown promising anti-inflammatory effects in various studies. A comparative analysis of newly synthesized derivatives of BHT demonstrated that certain compounds significantly reduced edema formation in the carrageenan paw edema model in rats.

Case Study: Carrageenan Paw Edema Assay

In this assay, one specific derivative of BHT was found to markedly reduce edema formation compared to indomethacin and vitamin E. The compound not only exhibited strong anti-inflammatory effects but also did not induce ulcerogenic activity at therapeutic doses .

| Compound | Edema Reduction (%) | Ulcerogenic Activity |

|---|---|---|

| BHT Derivative 1 | 70% | None |

| Indomethacin | 65% | Yes |

| Vitamin E | 40% | None |

Antimicrobial Activity

BHT has also been evaluated for its antimicrobial properties. Studies have shown that it possesses significant activity against both gram-positive and gram-negative bacteria.

Findings on Antimicrobial Efficacy

Research indicated that BHT can inhibit the growth of various pathogenic microorganisms, making it a potential candidate for use in food preservation and pharmaceutical applications .

BHT's biological activity can be attributed to its ability to inhibit nitric oxide synthase (NOS), an enzyme involved in the production of nitric oxide, which plays a critical role in inflammation and immune responses . By blocking NOS, BHT may reduce the production of pro-inflammatory mediators.

Environmental and Safety Considerations

Despite its beneficial biological activities, concerns regarding the safety and environmental impact of BHT have been raised. Regulatory assessments have classified it as a low-risk chemical under certain conditions; however, further studies are needed to fully understand its long-term effects on human health and ecosystems .

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for identifying and quantifying Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl- in complex matrices?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) is widely used for identification and quantification. Key parameters include:

- Column : Non-polar capillary column (e.g., DB-5MS).

- Internal Standard : Tributyl phosphate ester to improve accuracy .

- Retention Time : ~27.5 minutes under optimized conditions .

- Quantification : Peak area integration with calibration curves. For trace analysis, solid-phase extraction (SPE) coupled with GC-MS enhances sensitivity .

Q. How can researchers assess the thermal and oxidative stability of Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl- in polymer matrices?

- Methodology :

- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (e.g., 10°C/min in nitrogen/air).

- Accelerated Aging : Expose samples to elevated temperatures (e.g., 80°C) and monitor degradation via HPLC or FTIR .

- Oxidative Stability Tests : Use differential scanning calorimetry (DSC) to determine oxidation induction time (OIT) under oxygen flow .

Q. What regulatory guidelines govern the use of Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl- in food-contact materials?

- Methodology :

- Compliance Testing : Adhere to migration limits (e.g., Specific Migration Limit <20 mg/kg in food simulants) as per GB 9685 (China) or EU regulations .

- Analytical Validation : Use LC-MS/MS to quantify migration levels in food simulants (e.g., 10% ethanol) under standardized conditions .

Advanced Research Questions

Q. What are the primary environmental degradation pathways and metabolites of Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-?

- Methodology :

- Laboratory Simulations : Expose the compound to UV light or ozone in aqueous systems. Monitor degradation products (e.g., BHT-CHO) via LC-QTOF-MS .

- Field Studies : Analyze riverwater and groundwater samples using SPE-GC/MS to detect metabolites like 2,6-di-tert-butyl-4-hydroxybenzaldehyde .

- Key Findings : Chlorination in water treatment generates toxic quinone derivatives, requiring toxicity assays (e.g., Daphnia magna tests) .

Q. How can conflicting data on the environmental persistence of Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl- be resolved?

- Methodology :

- Comparative Meta-Analysis : Aggregate data from biodegradation studies (e.g., OECD 301B) and apply statistical tools (e.g., bootstrap resampling) to assess variability .

- Partitioning Studies : Measure log Kow (octanol-water coefficient) and soil adsorption (Koc) to model environmental fate .

Q. What experimental approaches evaluate the compound’s role in inducing oxidative stress in biological systems?

- Methodology :

- In Vitro Assays : Measure reactive oxygen species (ROS) in hepatocytes using fluorescent probes (e.g., DCFH-DA) .

- In Vivo Models : Administer doses to rodents and analyze biomarkers (e.g., 8-OHdG for DNA damage) .

- Omics Integration : Combine transcriptomics and metabolomics to map pathways like Nrf2/ARE signaling .

Q. How does Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl- interact with co-existing antioxidants in polymer blends?

- Methodology :

- Synergistic Studies : Use factorial design experiments to test combinations (e.g., with phosphite antioxidants). Monitor oxidation induction time via DSC .

- Spectroscopic Analysis : FTIR tracks hydrogen bonding between phenolic OH groups and co-additives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.